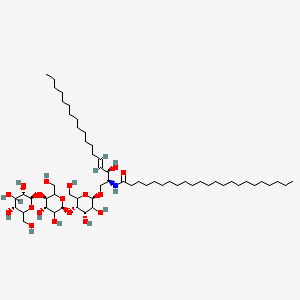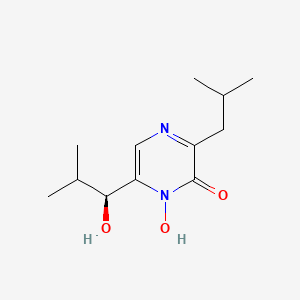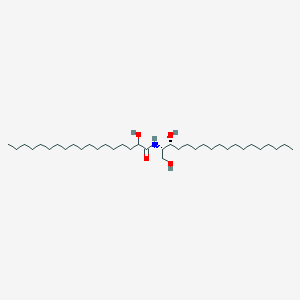![molecular formula C22H36O5 B3026386 2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)
2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid
Overview
Description
Phanerosporic acid is a fungal secondary metabolite originally isolated from the fungus Phanerochaete chrysosporium. This compound is known for its antibacterial and antifungal properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Phanerosporic acid is a β-resorcylate isolated from cultures of Phanerochaete chrysosporium . It exhibits antibacterial and antifungal activities . .
Mode of Action
Given its antibacterial and antifungal activities, it is likely that it interacts with key cellular components or processes in these organisms to inhibit their growth or survival .
Biochemical Pathways
The specific biochemical pathways affected by phanerosporic acid are currently unknown. Considering its antibacterial and antifungal properties, it is plausible that it interferes with essential biochemical pathways in these organisms, leading to their inhibition .
Result of Action
Phanerosporic acid has been reported to exhibit antibacterial activity against Bacillus cereus, Bacillus subtilis, and Escherichia coli, and antifungal activity against Saccharomyces cerevisiae, Aspergillus niger, Ophiostoma ulmi, Ustilago maydis, Cucurbitaria cucumerinum, Cladosporium cladosporioides, and Botrytis cinerea . These results suggest that phanerosporic acid can inhibit the growth of a variety of bacterial and fungal species.
Action Environment
Phanerosporic acid was originally isolated from cultures of Phanerochaete chrysosporium, a fungus that degrades lignin in wood . This suggests that the compound may be active in the specific environmental conditions in which this fungus thrives.
Preparation Methods
Phanerosporic acid is typically isolated from cultures of Phanerochaete chrysosporium. The fungus is grown on a malt extract-peptone-glucose-agar (MPGA) medium, and the compound is extracted using ethyl acetate . The isolated product is then purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Phanerosporic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are quinones and hydroquinones .
Scientific Research Applications
Phanerosporic acid has several scientific research applications:
Comparison with Similar Compounds
Phanerosporic acid is similar to other phenolic compounds, such as:
Salicylic acid: Known for its anti-inflammatory and antimicrobial properties.
Gentisic acid: Exhibits antioxidant and antimicrobial activities
What sets phanerosporic acid apart is its unique structure, which includes a long hydrophobic alkyl chain that enhances its ability to interact with and disrupt cell membranes .
Properties
IUPAC Name |
2,4-dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-17(23)13-11-9-7-5-3-2-4-6-8-10-12-14-18-15-19(24)16-20(25)21(18)22(26)27/h15-17,23-25H,2-14H2,1H3,(H,26,27)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAMWLJLFUNBEK-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B3026303.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide](/img/structure/B3026305.png)
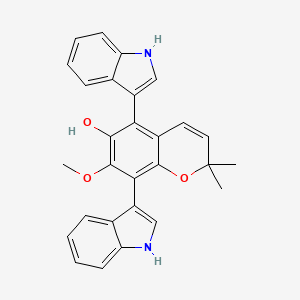
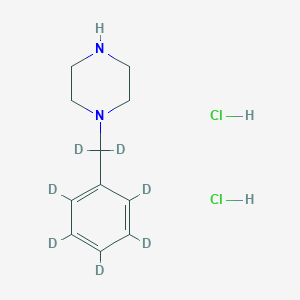
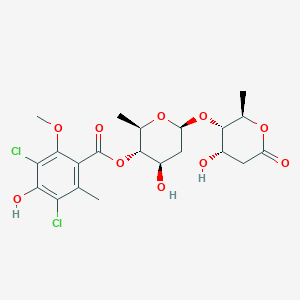

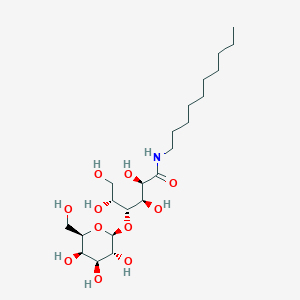
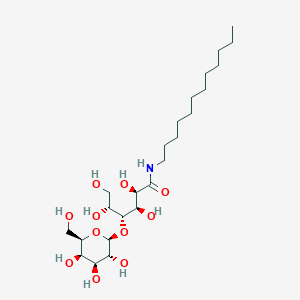
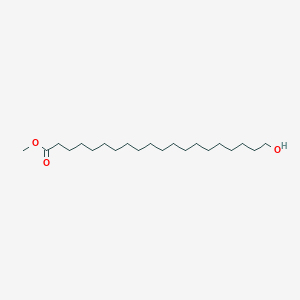
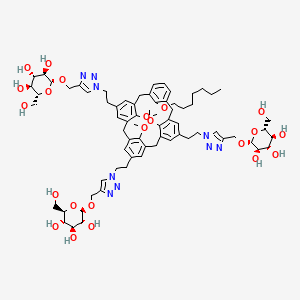
![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)
